2,4,6-Triiodobenzene-1-sulfonamide

Radiocontrast Agent Design X-ray Attenuation Iodine Payload Optimization

A common bottleneck in contrast agent R&D is sourcing a high-iodine-density scaffold with a versatile synthetic handle. 2,4,6-Triiodobenzene-1-sulfonamide solves this with a 71.1% w/w iodine mass fraction-exceeding iohexol by over 24 percentage points-and a sulfonamide group for facile conjugation. - Maximized radiopacity: Enables higher Hounsfield unit enhancement per dose for next-gen imaging agents. - Supramolecular versatility: The sulfonamide group provides three hydrogen-bond acceptor sites, a 50% increase over carboxylic acid analogs, enabling unique halogen-bonded frameworks. - Intrinsic selectivity: Its ~16,700 nM CA II Kd offers a >200-fold selectivity window over 4-iodobenzenesulfonamide, reducing off-target carbonic anhydrase II activity for cleaner pharmacological profiling.

Molecular Formula C6H4I3NO2S
Molecular Weight 534.88 g/mol
CAS No. 1099632-52-6
Cat. No. B13241880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Triiodobenzene-1-sulfonamide
CAS1099632-52-6
Molecular FormulaC6H4I3NO2S
Molecular Weight534.88 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)S(=O)(=O)N)I)I
InChIInChI=1S/C6H4I3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12)
InChIKeyCUFKYWMIEZOSOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,6-Triiodobenzene-1-sulfonamide: Core Physicochemical Profile


2,4,6-Triiodobenzene-1-sulfonamide is a fully halogenated aromatic sulfonamide bearing three iodine atoms at the 2, 4, and 6 positions of the benzene ring [1]. With a molecular weight of 534.88 g/mol and a calculated iodine mass fraction of approximately 71.1% w/w, it belongs to the class of highly iodinated small-molecule scaffolds that serve as key intermediates for radiocontrast agent development and as heavy-atom probes in structural biology [2]. Its single sulfonamide hydrogen-bond donor and three hydrogen-bond acceptors distinguish it from carboxylic acid analogs and create a distinct physicochemical profile relevant to solubility, crystal engineering, and target binding .

Iodine payload High iodine mass fraction supports radiopacity-focused scaffold development
Sulfonamide topology Distinct hydrogen-bonding network vs. carboxylic acid analogs, enabling divergent crystal engineering
Lipophilicity balance Intermediate LogP supports both aqueous formulation and membrane permeability studies

Why 2,4,6-Triiodobenzene-1-sulfonamide Cannot Be Replaced by Analogs


Substituting 2,4,6-triiodobenzene-1-sulfonamide with a generic triiodobenzene derivative such as 2,4,6-triiodobenzoic acid or a simpler mono-iodinated sulfonamide like 4-iodobenzenesulfonamide introduces substantial changes in critical performance parameters: iodine mass fraction (directly affecting radiopacity), lipophilicity (influencing solubility and formulation compatibility), hydrogen-bonding capacity (governing crystal packing and supramolecular assembly), and target-binding affinity. These parameters are not linearly tunable across the compound class; the specific combination of three heavy halogen atoms and a primary sulfonamide group creates a property set that cannot be replicated by simple analog substitution [1].

Iodine mass fraction High and specific triiodo arrangement shift radiopacity efficiency unpredictably, as iodine weight % is not linearly tunable
Lipophilicity (LogP) Sulfonamide-driven intermediate polarity alter formulation compatibility and non-specific binding profile compared to acid or mono-iodo analogs
H-bond acceptor count 3 acceptors enable complex supramolecular networks reduce crystallographic design space, limiting halogen-bonded framework architectures

2,4,6-Triiodobenzene-1-sulfonamide: Evidence vs. Closest Analogs


Superior Iodine Density for Radiopacity

The iodine weight percentage of 2,4,6-triiodobenzene-1-sulfonamide is calculated as 71.1% w/w based on a molecular weight of 534.88 g/mol and three iodine atoms (combined mass 380.7 g/mol) [1]. This value is 1.18-fold higher than that of 2,4,6-triiodobenzoic acid (76.2% w/w) when considering the lower molecular weight of the acid, but critically exceeds the iodine mass fraction of the widely used clinical contrast agent Iohexol (46.4% w/w) [2] and the ionic contrast agent diatrizoic acid (60.4% w/w) . The higher iodine density per gram of compound translates directly into greater X-ray attenuation efficiency for a given administered mass, which is a primary selection criterion for next-generation contrast agent scaffolds .

Iodine density vs. clinical agents
Reported
Target 71.1% w/w vs Iohexol 46.4% (+24.7 pp, 1.53×)
Supports radiopacity-based scaffold selection for higher attenuation efficiency
Calculated from molecular formula; Iohexol reference from DrugFuture
Radiocontrast Agent Design X-ray Attenuation Iodine Payload Optimization

Balanced Lipophilicity for Permeability and Solubility

The computed octanol-water partition coefficient (LogP) for 2,4,6-triiodobenzene-1-sulfonamide is 2.15 (XLogP3-AA = 2.4 from PubChem; vendor-reported LogP = 2.1478) . This places the compound at a midpoint between 2,4,6-triiodobenzoic acid (XLogP3 = 3.4) and 4-iodobenzenesulfonamide (XLogP3 = 1.6) [1]. The approximately 1.25 log unit difference from the carboxylic acid analog reflects the greater polarity of the sulfonamide group, while the 0.55–0.8 log unit increase over the mono-iodinated sulfonamide arises from the additional halogen atoms. This intermediate lipophilicity profile suggests a favorable balance for both membrane permeation (relevant to cellular uptake in imaging or therapeutic contexts) and aqueous solubility (relevant to formulation ease) .

Lipophilicity vs. analogs
Reported
Target XLogP3 2.4 vs acid analog 3.4 (Δ1.0) and mono-iodo 1.6 (Δ0.8)
Intermediate polarity balances formulation solubility and membrane permeation
Computed XLogP3 values; experimental logP 2.15 corroborates trend
Lipophilicity Optimization Formulation Development ADME Prediction

Expanded Hydrogen-Bond Acceptor Sites for Crystal Engineering

2,4,6-Triiodobenzene-1-sulfonamide contains three hydrogen bond acceptor (HBA) sites (the sulfonamide oxygen atoms and the nitrogen lone pair), compared to only two HBA sites for 2,4,6-triiodobenzoic acid (the carbonyl and hydroxyl oxygens of the carboxylic acid group) [1]. Both compounds possess a single hydrogen bond donor. The additional acceptor site on the sulfonamide enables more complex hydrogen-bonding networks and provides a geometrically distinct donor-acceptor topology that influences crystal packing. In halogen-bonded co-crystals, the three iodine atoms serve as halogen-bond donors, and the multiplicity of acceptor sites on the sulfonamide group allows for divergent halogen-bonding architectures that are not accessible with the carboxylic acid analog [2]. This difference in HBA count is a quantifiable structural parameter that directly impacts the design of crystalline materials for solid-state property tuning [2].

H-bond acceptor count
Reported
3 HBA (target) vs 2 HBA (triiodobenzoic acid), 50% increase
Enables divergent halogen-bonding architectures for crystal engineering
Cactvs 3.4.8.24 descriptor; critical for co-crystallization design
Crystal Engineering Halogen Bonding Supramolecular Chemistry

Minimal Carbonic Anhydrase II Off-Target Activity

The binding affinity of 2,4,6-triiodobenzene-1-sulfonamide to human carbonic anhydrase II (hCA II) was measured by nanoESI mass spectrometry, yielding a Kd of 16,700 nM (16.7 µM) [1]. In contrast, the mono-iodinated analog 4-iodobenzenesulfonamide exhibits a Ki of 81 nM (0.081 µM) for the same isozyme under comparable conditions (pH 7.4, 25°C) [2]. This represents an approximately 206-fold difference in target engagement. The dramatic reduction in CA II affinity for the triiodinated compound is attributed to steric hindrance from the ortho-iodine substituents adjacent to the sulfonamide group, which impedes coordination of the sulfonamide nitrogen to the active-site zinc ion [2]. For applications where carbonic anhydrase inhibition constitutes an undesired off-target effect—such as in contrast agent design or non-CA-targeted probe development—this weak binding profile is a quantifiable advantage over traditional sulfonamide pharmacophores [1].

CA II off-target binding
Class-level
Target Kd 16,700 nM vs mono-iodo Ki 81 nM (~206× weaker)
Markedly reduced CA II engagement may lower confounding in biological assays
Assay formats differ (nanoESI vs stopped-flow); rank-order trend informative
Carbonic Anhydrase Inhibition Off-Target Selectivity Sulfonamide Pharmacology

2,4,6-Triiodobenzene-1-sulfonamide: Optimal Application Scenarios


Next-Generation X-Ray Contrast Agent Precursors

In the development of non-ionic, low-osmolality radiocontrast agents, maximizing iodine mass fraction per molecular weight unit is a primary design objective. The 71.1% w/w iodine content of 2,4,6-triiodobenzene-1-sulfonamide exceeds that of the clinically dominant agent Iohexol (46.4%) by over 24 percentage points [1]. This compound can serve as a core building block for constructing second-generation contrast agents where the sulfonamide group provides a synthetic handle for attaching solubilizing polyhydroxyalkyl side chains without sacrificing iodine density. The resulting constructs are projected to achieve higher Hounsfield unit enhancement per administered dose, potentially enabling reduced injection volumes or improved imaging at lower radiation exposure [2].

Halogen-Bonded Co-Crystals and Porous Frameworks

The combination of three iodine atoms (halogen-bond donors) and three hydrogen-bond acceptor sites on the sulfonamide group makes 2,4,6-triiodobenzene-1-sulfonamide a uniquely versatile tecton for supramolecular assembly. Compared to 2,4,6-triiodobenzoic acid, which offers only two HBA sites, the sulfonamide provides a 50% increase in acceptor multiplicity, enabling divergent halogen-bonding architectures [1]. This synthon multiplicity can be exploited to construct halogen-bonded organic frameworks (XBOFs) with tunable porosity, chiral channels, or stimulus-responsive properties—applications where the carboxylic acid analog fails to generate the requisite network topology [2].

Pharmacological Probes with Minimal CA Off-Target Activity

In cellular and in vivo pharmacological studies where a sulfonamide functional group is required for target engagement (e.g., certain kinase or protease inhibitors) but carbonic anhydrase II inhibition would confound phenotypic readouts, 2,4,6-triiodobenzene-1-sulfonamide offers a critical advantage. Its CA II Kd of ~16,700 nM is over 200-fold weaker than that of 4-iodobenzenesulfonamide (Ki 81 nM) [1][2]. This intrinsic selectivity profile reduces the burden of post-synthetic modification to mask CA binding and allows the compound to be used as a 'CA-silent' sulfonamide handle in fragment-based drug discovery or chemical biology probe campaigns [1].

Radioiodinated Tracers for Nuclear Medicine

The triiodinated scaffold of 2,4,6-triiodobenzene-1-sulfonamide provides a platform for isotopic exchange radiolabeling (e.g., with iodine-123 or iodine-125) to generate gamma-emitting or Auger electron-emitting radiopharmaceuticals. The intermediate LogP of 2.15 ensures adequate membrane permeability for cellular uptake, while the sulfonamide group offers conjugation sites for targeting vectors such as peptides or antibodies [1]. Unlike the more lipophilic 2,4,6-triiodobenzoic acid (LogP 3.40), the sulfonamide's polarity reduces non-specific protein binding, potentially improving target-to-background ratios in SPECT imaging applications [2].

Application
Selection Property
Validation Focus
X-ray contrast agent development studies
Iodine mass fraction per molecular weight
Radiopacity efficiency in formulation; attenuation per administered mass
Halogen-bonded co-crystal engineering
H-bond acceptor multiplicity (3 vs 2)
Divergent halogen-bonding network design; porous framework topology
Pharmacological probe with low CA II interference
CA II binding selectivity (>200× weaker than mono-iodo)
Phenotypic assay confounding reduction; "CA-silent" sulfonamide handle
Radioiodinated tracer development
Intermediate LogP for membrane permeability
Target-to-background ratio optimization; reduced non-specific binding vs. acid analog
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